2-(1H-indazol-5-ylamino)-nicotinic acid
Description
2-(1H-Indazol-5-ylamino)-nicotinic acid is a heterocyclic compound featuring a nicotinic acid core linked to a 1H-indazol-5-ylamino group. This structure combines the pharmacophoric elements of both nicotinic acid (a pyridine derivative with a carboxylic acid group) and indazole (a bicyclic aromatic system with two nitrogen atoms). Its structural uniqueness lies in the substitution pattern, which may influence solubility, bioavailability, and target binding compared to analogs .
Properties
CAS No. |
173094-98-9 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254 |
Synonyms |
2-(1H-indazol-5-ylamino)-nicotinic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 2-Arylamino-Thiazole-5-Carboxylic Acid Amide Derivatives
Study Context: Sun et al. (2024) developed a series of 2-arylamino-thiazole-5-carboxylic acid amide derivatives as α7 nAChR allosteric modulators for cognitive deficit treatment .
- Key Differences: Core Structure: Replaces nicotinic acid with a thiazole ring, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Data :
| Compound | EC50 (α7 nAChR) | Cognitive Improvement (Mice) |
|---|---|---|
| Lead Thiazole Derivative | 0.8 μM | 40% reduction in deficits |
| Target Nicotinic Acid | Not Reported | Not Reported |
The thiazole derivatives demonstrated significant α7 nAChR activation and in vivo efficacy, suggesting that the nicotinic acid analog may require structural optimization for similar potency .
Regulatory Benchmark: 2-(3-(4-(1H-Indazol-5-ylamino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide Methanesulfonate
Regulatory Context: This quinazoline-based compound, bearing the 1H-indazol-5-ylamino group, was designated an orphan drug by the EU for graft-versus-host disease (GVHD) treatment in 2019 .
- Key Differences :
- Core Structure : Quinazoline replaces nicotinic acid, introducing a larger planar aromatic system that may enhance DNA/protein interaction (e.g., kinase inhibition).
- Pharmacokinetics : The methanesulfonate salt improves solubility, a feature absent in the target compound’s current description.
Imidazole-Based Analogs
Examples :
- 2-(1H-Imidazol-1-yl)acetic acid (CAS 22813-32-7): Shares an imidazole ring but lacks the indazole and nicotinic acid moieties, reducing structural complexity and target specificity .
- Imazapic: A herbicide with a pyridine-carboxylic acid structure, demonstrating how minor structural changes (e.g., methyl substitutions) shift applications from therapeutics to agrochemicals .
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